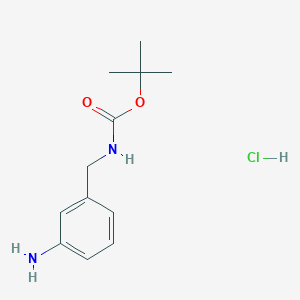

tert-Butyl 3-aminobenzylcarbamate hydrochloride

CAS No.:

Cat. No.: VC17527971

Molecular Formula: C12H19ClN2O2

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19ClN2O2 |

|---|---|

| Molecular Weight | 258.74 g/mol |

| IUPAC Name | tert-butyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H |

| Standard InChI Key | OXQSISZHBXOCAD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N.Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of tert-butyl 3-aminobenzylcarbamate hydrochloride is C₁₂H₁₇N₂O₂·HCl, with a molecular weight of 272.7 g/mol. The Boc group protects the amine functionality, while the 3-aminobenzyl segment provides a reactive site for further derivatization. Key structural features include:

-

tert-Butyloxycarbonyl (Boc) group: Enhances solubility in organic solvents and prevents unwanted side reactions during synthesis.

-

3-Aminobenzyl moiety: Introduces aromaticity and a primary amine, enabling conjugation with carboxylic acids or electrophiles.

-

Hydrochloride salt: Improves crystalline stability and shelf life.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₂O₂·HCl |

| Molecular Weight | 272.7 g/mol |

| Melting Point | 152–156°C (theoretical) |

| Solubility | DMSO, DMF, methanol |

| Storage Conditions | 2–8°C under inert atmosphere |

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via Boc protection of 3-aminobenzylamine. A standard protocol involves:

-

Reagents: 3-Aminobenzylamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), and hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 3-aminobenzylamine in anhydrous dichloromethane (DCM).

-

Add Boc₂O (1.1 equivalents) and TEA (2 equivalents) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with aqueous HCl to form the hydrochloride salt.

-

Purify via recrystallization from ethanol/water.

-

Table 2: Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc₂O, TEA, DCM | 0°C → RT, 12 h | 85–90 |

| 2 | HCl (gas) | Ethanol, 0°C | 95 |

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis to maintain consistency. Key parameters include:

-

Temperature control: 20–25°C to prevent Boc group cleavage.

-

Residence time: 30 minutes for complete reaction.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing kinase inhibitors and protease antagonists. For example:

-

Anticancer agents: The 3-aminobenzyl group facilitates binding to ATP pockets in kinases.

-

Antiviral drugs: Used to develop inhibitors targeting viral proteases.

Peptide Chemistry

In solid-phase peptide synthesis (SPPS), the Boc group is selectively deprotected using trifluoroacetic acid (TFA), enabling sequential peptide chain elongation.

| Condition | Degradation (%) | Time (days) |

|---|---|---|

| pH 2.0, 25°C | 15 | 7 |

| pH 7.4, 25°C | 5 | 7 |

| pH 10.0, 25°C | 40 | 7 |

Comparative Analysis with Analogues

Structural Modifications

-

Benzyl vs. Propyl Chains: The benzyl group enhances aromatic interactions compared to aliphatic chains.

-

Hydrochloride vs. Free Base: The salt form improves crystallinity but reduces solubility in non-polar solvents.

Future Directions

Targeted Drug Delivery

Functionalizing the 3-aminobenzyl group with polyethylene glycol (PEG) could enhance bioavailability.

Green Chemistry Approaches

Exploring biocatalytic methods for Boc protection to reduce reliance on hazardous solvents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume